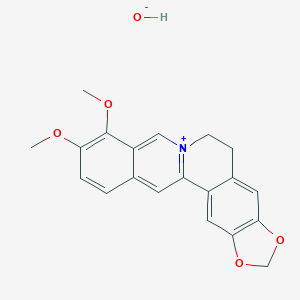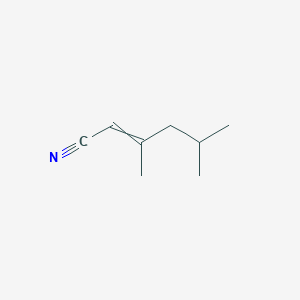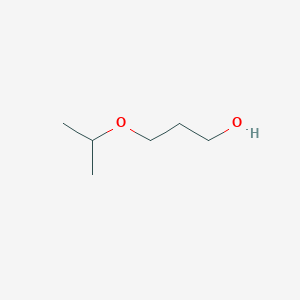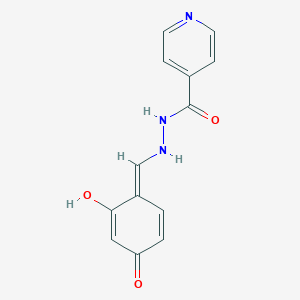
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide, also known as DHIN, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields of research. DHIN has been extensively studied for its pharmacological properties and is known to possess antioxidant, anti-inflammatory, and neuroprotective effects.
作用機序
The mechanism of action of N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide is not fully understood, but it is believed to exert its pharmacological effects through multiple pathways. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
生化学的および生理学的効果
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. In addition, N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar pharmacological properties. However, N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. In addition, N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has several potential future directions for research. One potential direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, further studies are needed to fully understand the mechanism of action of N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide and its potential interactions with other compounds.
合成法
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide can be synthesized by the reaction of isonicotinohydrazide with 2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide in its pure form.
科学的研究の応用
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has been extensively studied for its potential applications in various fields of research. It has been shown to possess antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer. N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
CAS番号 |
3477-69-8 |
|---|---|
製品名 |
N'-(2,4-dihydroxybenzylidene)isonicotinohydrazide |
分子式 |
C13H11N3O3 |
分子量 |
257.24 g/mol |
IUPAC名 |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-11-2-1-10(12(18)7-11)8-15-16-13(19)9-3-5-14-6-4-9/h1-8,17-18H,(H,16,19)/b15-8+ |
InChIキー |
ILFLWNSIAAMVPY-CSKARUKUSA-N |
異性体SMILES |
C1=C/C(=C\NNC(=O)C2=CC=NC=C2)/C(=CC1=O)O |
SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=CC=NC=C2 |
正規SMILES |
C1=CC(=CNNC(=O)C2=CC=NC=C2)C(=CC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)
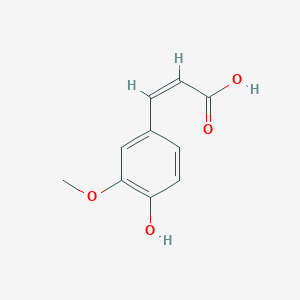
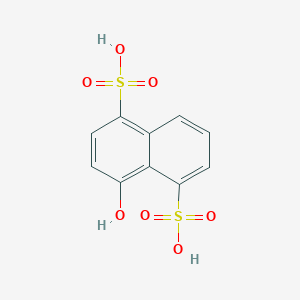
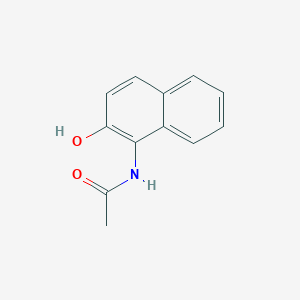
![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)
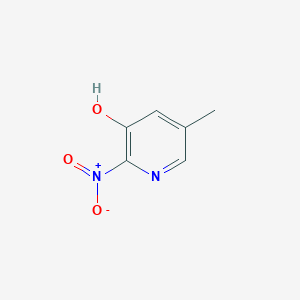
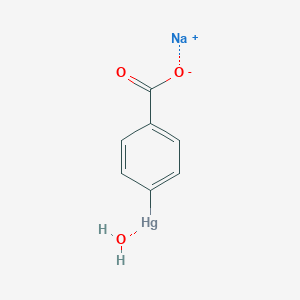
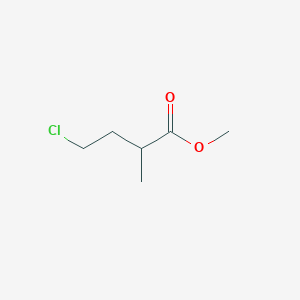

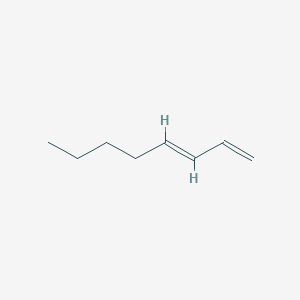
![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)
